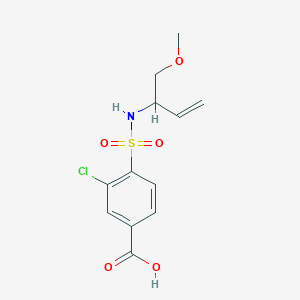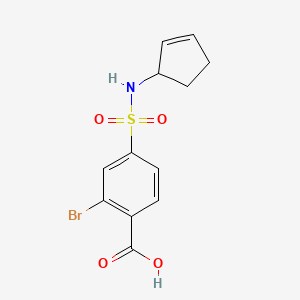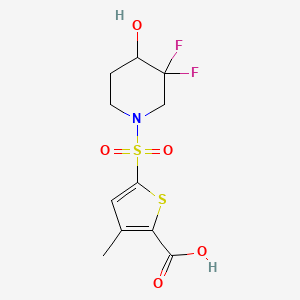![molecular formula C10H11BrFNO4S B7418075 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B7418075.png)
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom at the third position, a 2-fluoroethyl group, and a methylsulfamoyl group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of Benzoic Acid: : The synthesis begins with the bromination of benzoic acid to introduce the bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
-
Introduction of the 2-Fluoroethyl Group: : The next step involves the introduction of the 2-fluoroethyl group. This can be done through a nucleophilic substitution reaction using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate (K2CO3).
-
Sulfamoylation: : The final step is the introduction of the methylsulfamoyl group. This can be achieved by reacting the intermediate compound with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfamoyl group, leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonyl group, converting it to a sulfide.
-
Substitution: : The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of benzoic acid derivatives with biological targets. Its fluorine atom can be used in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or as intermediates in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfamoyl group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-[2-chloroethyl(methyl)sulfamoyl]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-4-[2-fluoroethyl(ethyl)sulfamoyl]benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid core instead of benzoic acid.
Uniqueness
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is unique due to the combination of its bromine, fluorine, and methylsulfamoyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the fluorine atom, in particular, can enhance its reactivity and binding affinity in biological systems, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
3-bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO4S/c1-13(5-4-12)18(16,17)9-3-2-7(10(14)15)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHVOKYCVWEVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCF)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydro-2H-phthalazine-1,4-dione](/img/structure/B7418004.png)

![3-Chloro-5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7418012.png)
![4-[4-(3-Fluoro-3-methylazetidin-1-yl)sulfonyl-2-methylphenoxy]butanoic acid](/img/structure/B7418016.png)
![2-[2,4,6-trimethyl-3-[[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]sulfamoyl]phenyl]acetic acid](/img/structure/B7418027.png)
![2-[3-[[(1R,2S)-2-cyclopropylcyclopropyl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B7418033.png)
![2-[5-(3-Fluoropiperidin-1-yl)sulfonyl-2-methoxyphenyl]acetic acid](/img/structure/B7418039.png)
![5-Chloro-3-[(2-cyano-2-methylpropyl)-methylsulfamoyl]-2-methylbenzoic acid](/img/structure/B7418054.png)
![3-[[2-(Thiophen-2-ylmethyl)pyrazol-3-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418057.png)

![2-[2-Chloro-4-[2-fluoroethyl(methyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7418072.png)
![3-[[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418073.png)

